molecular formula C15H20N4O3 B2937658 Tert-butyl 3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1903273-92-6

Tert-butyl 3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2937658
CAS No.: 1903273-92-6
M. Wt: 304.35
InChI Key: VBAFICHSRIZLIL-UHFFFAOYSA-N
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Description

Tert-butyl 3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a 3-cyanopyrazin-2-yloxy substituent. This structure is pivotal in medicinal chemistry, often serving as an intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

tert-butyl 3-(3-cyanopyrazin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-15(2,3)22-14(20)19-8-4-5-11(10-19)21-13-12(9-16)17-6-7-18-13/h6-7,11H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFICHSRIZLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C14H21N3O4, with a molecular weight of approximately 295.34 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a cyanopyrazine moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, some studies suggest that related compounds can inhibit specific kinases, which play crucial roles in cell proliferation and survival, particularly in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds with similar structures. For example:

  • Inhibition of CHK1 Kinase : Compounds that inhibit Checkpoint Kinase 1 (CHK1) have shown promise in cancer therapy by inducing apoptosis in cancer cells . The mechanism involves disrupting cell cycle regulation, leading to increased sensitivity to DNA-damaging agents.

Neuroprotective Effects

Research has also explored the neuroprotective properties of piperidine derivatives. These compounds may exert effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

  • CHK1 Inhibition : A study demonstrated that certain piperidine derivatives inhibited CHK1 activity, resulting in enhanced efficacy of chemotherapeutic agents in vitro . The study provided evidence supporting the role of these compounds in cancer treatment.
  • Neuroprotection : Another investigation into related piperidine compounds showed their ability to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerPiperidine derivativesCHK1 inhibition, apoptosis induction
NeuroprotectivePiperidine derivativesModulation of neurotransmitters

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared to five analogs (Table 1), highlighting substituent diversity and its impact on properties.

Key Differences and Implications

Substituent Effects
  • Electron-Withdrawing Groups: The cyano group in the target compound increases polarity and reactivity compared to the chloro analog (), which has weaker electron-withdrawing effects [5]. The nitro group in ’s compound enhances electrophilicity, making it more reactive in nucleophilic substitutions than the target compound [4].
  • The pyrazolo-pyrimidine-indazole moiety () offers multiple hydrogen-bonding sites, likely enhancing solubility and target engagement [3].
Physicochemical Properties
  • Polarity and Solubility: The target compound’s cyano group likely improves aqueous solubility over the chloro analog () but may reduce lipid membrane permeability compared to the fluoropyridinyl derivative () [5][5].
  • Elemental Analysis: ’s compound shows minor deviations between calculated and observed elemental analysis (e.g., C: 60.34 vs. 60.84 calc), suggesting slight impurities or hydration [3].

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